4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
This compound (CAS: 912774-01-7) is a 1,2,3-triazole derivative featuring dual ester functionalities at positions 4 and 5 of the triazole ring and a benzodioxol-substituted carbamoylmethyl group at position 1 . Its synthesis likely involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach optimized for eco-friendly, solvent-free conditions, as demonstrated for structurally analogous triazole dicarboxylates (e.g., 92–94% yields for similar compounds) .
Properties
IUPAC Name |
dimethyl 1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7/c1-24-15(22)13-14(16(23)25-2)20(19-18-13)7-12(21)17-6-9-3-4-10-11(5-9)27-8-26-10/h3-5H,6-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXMCWITADZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Formation of the Triazole Ring:
Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Antimicrobial Properties
One of the prominent applications of this compound is its antimicrobial activity. Research has shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that similar triazole derivatives effectively inhibited the growth of various pathogenic bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .
Anticancer Activity
Triazole compounds are also being investigated for their anticancer properties. Studies have indicated that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines. A case study involving a structurally related triazole compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, research indicates that triazole derivatives can inhibit enzymes involved in fungal cell wall synthesis, which could lead to new antifungal therapies .
Pesticide Development
In agriculture, 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is being explored as a potential pesticide. Its structural similarity to known fungicides suggests it could be effective against crop pathogens. Field trials have indicated that compounds with similar structures can reduce fungal infections in crops while being environmentally benign .
Herbicidal Activity
The compound's ability to disrupt metabolic pathways in plants has led to investigations into its herbicidal properties. Preliminary studies have shown that certain triazole derivatives can inhibit the growth of weed species without harming crop plants . This selective herbicidal action could be beneficial for integrated pest management strategies.
Polymer Synthesis
In material science, the compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the incorporation into polymer chains through various polymerization techniques. Research has suggested that polymers derived from triazole compounds exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .
Coatings and Surface Treatments
The unique chemical properties of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate make it suitable for use in coatings and surface treatments. Studies have reported that coatings containing triazole compounds display improved resistance to corrosion and wear . This application is particularly relevant in industries where durability is critical.
Mechanism of Action
The mechanism of action of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,2,3-triazole-4,5-dicarboxylates, emphasizing substituent variations, synthetic routes, and functional properties:
Key Observations:
Structural Diversity :
- The target compound distinguishes itself with a benzodioxol-carbamoylmethyl group, a motif absent in other analogs. This group may enhance lipophilicity and CNS penetration compared to benzothiazole-piperazine (6a) or oxazoline derivatives .
- Ester Reactivity : Unlike compound 2a, where the C5 ester is selectively reduced, the target compound’s ester groups may exhibit distinct reactivity due to electron-withdrawing effects from the benzodioxol moiety .
Synthetic Efficiency :
- High yields (≥85%) are achieved across analogs using CuAAC, but the target compound’s synthesis yield remains unreported. Optimization of solvent-free protocols (as in 6a/b) could improve scalability .
Biological Potential: While the benzothiazole-piperazine analog (6a) and oxazoline derivative (6m) show anticancer/antibacterial activity, the target compound’s benzodioxol group—common in MAO inhibitors and neuroactive agents—suggests unexplored therapeutic avenues .
Crystallographic Insights :
- The iodo-phenylpropyl analog (CAS: 912774-01-7) exhibits planar triazole rings (r.m.s. deviation = 0.0034 Å) and hydrogen-bonded dimers, providing a structural benchmark for future crystallography of the target compound .
Biological Activity
The compound 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring and a benzodioxole moiety, both of which are known for their biological significance. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
A notable study investigated the cytotoxic effects of related triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited IC50 values ranging from 10 to 20 µM, demonstrating their efficacy in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 15 |
| Triazole Derivative B | MDA-MB-231 | 12 |
Anti-inflammatory Activity
The anti-inflammatory activity of this compound has also been explored. Research indicates that benzodioxole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the suppression of NF-kB signaling pathways, which play a crucial role in inflammation regulation .
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound effectively reduced the levels of inflammatory mediators by up to 50%, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against a range of pathogens. In vitro studies revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be between 32 to 64 µg/mL for various bacterial strains .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It can modulate intracellular signaling pathways that regulate apoptosis and inflammation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, leading to disruption in replication and transcription processes.
Case Studies
A case study involving a series of synthesized triazole derivatives demonstrated their effectiveness in reducing tumor growth in vivo. In murine models implanted with human breast cancer cells, treatment with these compounds resulted in a significant reduction in tumor size compared to control groups .
Another study focused on the anti-inflammatory effects observed in animal models where administration of the compound led to decreased paw swelling in carrageenan-induced edema models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
